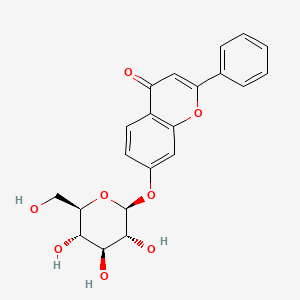
7-Hydroxyflavone-beta-D-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyflavone-beta-D-glucoside is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anticancer Properties
Research indicates that 7-hydroxyflavone-beta-D-glucoside exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, such as HCT116 colon cancer cells, with a notable reduction in cell viability at lower concentrations compared to its aglycone counterpart, apigenin . This suggests a potential for developing it as a chemotherapeutic agent.
1.2 Antifungal Activity
The compound has demonstrated antifungal activity against various strains of Candida spp., displaying a rapid disruption of membrane integrity. The mechanism involves the inhibition of reactive oxidative species, which is critical for the antifungal action observed in experimental assays .
Bioavailability and Solubility Enhancement
2.1 Inclusion Complex Formation
Studies have explored the formation of inclusion complexes between this compound and cyclodextrins (e.g., beta-cyclodextrin). These complexes enhance the solubility and stability of the flavonoid, potentially increasing its bioavailability when administered orally. This is crucial for maximizing therapeutic effects .
Mechanistic Insights
3.1 Interaction with Biological Targets
this compound has been shown to interact with various biological targets, including nuclear receptors like NR4A1 (Nur77). Binding studies indicate that hydroxyflavones can modulate receptor activities, which may contribute to their therapeutic effects in conditions like cancer and inflammation .
Enzymatic Synthesis and Structural Studies
4.1 Synthesis via Glycosylation
The enzymatic synthesis of this compound has been investigated using glycosyltransferases. This process not only facilitates the production of this compound but also allows for the exploration of its derivatives with enhanced biological activities .
4.2 Structural Characterization
Advanced techniques such as NMR spectroscopy have been employed to study the structural characteristics of this compound and its interactions within inclusion complexes. Understanding these interactions is essential for optimizing formulations that enhance its therapeutic potential .
Case Studies and Research Findings
Propiedades
Número CAS |
71802-05-6 |
|---|---|
Fórmula molecular |
C21H20O8 |
Peso molecular |
400.38 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















